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Compound of Interest

Compound Name: Benzothiazoline

Cat. No.: B1199338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric transfer hydrogenation of

ketimines utilizing benzothiazoline as a hydride source, a method distinguished by its

operational simplicity and high enantioselectivity. This organocatalytic approach, employing a

chiral phosphoric acid, offers a significant metal-free alternative for the synthesis of chiral

amines, which are crucial building blocks in pharmaceutical development.

The protocol is based on the pioneering work of Akiyama and coworkers, who demonstrated

that benzothiazolines can serve as highly effective hydride donors in a reaction that converts

the benzothiazoline to the more stable aromatic benzothiazole, thus providing a

thermodynamic driving force.[1] The versatility of this method allows for fine-tuning of reactivity

and enantioselectivity by modifying the 2-substituent of the benzothiazoline and the 3,3'-

positions of the chiral phosphoric acid catalyst.[2][3]

Overview of the Reaction
The asymmetric transfer hydrogenation of a ketimine to a chiral amine is achieved using a 2-

substituted benzothiazoline as the hydrogen source and a chiral Brønsted acid, typically a

phosphoric acid derivative, as the catalyst. The reaction proceeds with high yields and

excellent enantioselectivities for a broad range of substrates.[1][4][5]
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Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation.

Experimental Data Summary
The following tables summarize the reaction conditions and results for the asymmetric transfer

hydrogenation of various ketimines with different 2-substituted benzothiazolines and a chiral

phosphoric acid catalyst.

Table 1: Optimization of Reaction Conditions for the Reduction of a Model Ketimine
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Entry
Catalyst
(mol%)

Benzoth
iazoline
(equiv)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

ee (%)

1 5 1.4
Mesitylen

e
50 26 90 98

2 2 1.4
Mesitylen

e
50 26 90 98

Data sourced from studies on the reduction of N-benzylidene-1-phenylethanamine.[1]

Table 2: Substrate Scope of the Asymmetric Transfer Hydrogenation

Entry R¹ R²
Benzothiaz
oline

Yield (%) ee (%)

1 Ph Me
2-(2-

Naphthyl)
90 98

2 4-MeOC₆H₄ Me
2-(2-

Naphthyl)
95 97

3 4-NO₂C₆H₄ Me
2-(2-

Naphthyl)
96 84

4 2-Naphthyl Me
2-(2-

Naphthyl)
89 97

5 Ph Et
2-(2-

Naphthyl)
91 96

6 Cyclohexyl Me 2-Phenyl 85 95

Reaction conditions: Ketimine (1.0 equiv), benzothiazoline (1.4 equiv), chiral phosphoric acid

(2 mol%), mesitylene, 50 °C.[1]
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This section provides a step-by-step procedure for the asymmetric transfer hydrogenation of a

representative ketimine.

Materials and Reagents
Ketimine substrate (e.g., N-(1-phenylethylidene)aniline)

2-Substituted benzothiazoline (e.g., 2-(2-naphthyl)benzothiazoline)

Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

Anhydrous solvent (e.g., mesitylene)

Inert gas (e.g., Argon or Nitrogen)

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Magnetic stirrer and heating plate

Reagents for workup and purification (e.g., saturated NaHCO₃ solution, brine, anhydrous

MgSO₄, silica gel for chromatography)

General Experimental Workflow
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Start

Reaction Setup:
- Dry Schlenk flask under inert gas

- Add catalyst and ketimine

Reagent Addition:
- Add anhydrous solvent

- Add benzothiazoline

Reaction:
- Stir at specified temperature

- Monitor by TLC

Aqueous Workup:
- Quench with NaHCO₃ (aq)
- Extract with organic solvent

Purification:
- Dry organic layer (MgSO₄)

- Concentrate in vacuo
- Purify by column chromatography

Analysis:
- Determine yield

- Determine enantiomeric excess (chiral HPLC)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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